molecular formula C10H11ClF3N B14220387 2-Chloro-N-(propan-2-yl)-4-(trifluoromethyl)aniline CAS No. 823189-79-3

2-Chloro-N-(propan-2-yl)-4-(trifluoromethyl)aniline

Cat. No.: B14220387
CAS No.: 823189-79-3
M. Wt: 237.65 g/mol
InChI Key: ZBSUDZCRQKGUGA-UHFFFAOYSA-N
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Description

2-Chloro-N-(propan-2-yl)-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H11ClF3N It is a derivative of aniline, characterized by the presence of a chloro group, an isopropyl group, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(propan-2-yl)-4-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group.

    Chlorination: The amino group is chlorinated to form the chloro derivative.

    Alkylation: The chloro derivative is alkylated with isopropyl halide to introduce the isopropyl group.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a suitable trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(propan-2-yl)-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

2-Chloro-N-(propan-2-yl)-4-(trifluoromethyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(propan-2-yl)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its reactivity and ability to interact with biological molecules. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(propan-2-yl)-5-(trifluoromethyl)aniline
  • 2-Chloro-N-(propan-2-yl)-6-(trifluoromethyl)aniline

Uniqueness

2-Chloro-N-(propan-2-yl)-4-(trifluoromethyl)aniline is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, imparts unique properties such as increased lipophilicity and metabolic stability.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

823189-79-3

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

2-chloro-N-propan-2-yl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11ClF3N/c1-6(2)15-9-4-3-7(5-8(9)11)10(12,13)14/h3-6,15H,1-2H3

InChI Key

ZBSUDZCRQKGUGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

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